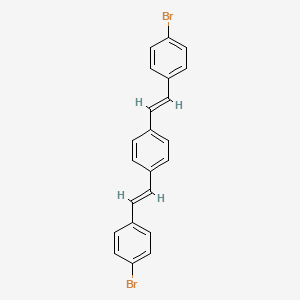

(E)-1,4-Bis(-4-bromostyryl)benzene

Description

(E)-1,4-Bis(-4-bromostyryl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with trans-configured styryl groups, each bearing a bromine atom at the para position of the phenyl moiety. This structure confers rigidity and planar geometry, making it a candidate for applications in optoelectronic materials and supramolecular assemblies. Its bromine substituents enhance intermolecular halogen bonding and polarizability, while the extended π-conjugation system enables unique photophysical properties.

Properties

Molecular Formula |

C22H16Br2 |

|---|---|

Molecular Weight |

440.2 g/mol |

IUPAC Name |

1,4-bis[(E)-2-(4-bromophenyl)ethenyl]benzene |

InChI |

InChI=1S/C22H16Br2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-16H/b7-5+,8-6+ |

InChI Key |

BQWLFSFPVKOGNS-KQQUZDAGSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)/C=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Halogen-Substituted Benzene Derivatives

1,4-Bis(iodomethyl)benzene ()

- Structure : Benzene with iodomethyl (-CH₂I) groups at 1,4-positions.

- Key Interactions :

- I⋯I interactions : Short contacts (type II halogen bonding) form layered crystal structures.

- C-H⋯I hydrogen bonds : Stabilize the supramolecular arrangement.

- Reactivity : Iodine substituents exhibit higher leaving-group ability compared to bromine, making this compound reactive in polymerization and cross-coupling reactions.

- Synthesis : Prepared via halogen exchange (bromine → iodine) using NaI in acetone .

(E)-1,4-Bis(-4-bromostyryl)benzene (Inferred from Analogues)

- Structure : Bromine at the styryl phenyl termini instead of iodine.

- Key Interactions :

- Br⋯Br interactions : Weaker than I⋯I due to smaller atomic radius and lower polarizability.

- π-π stacking : Enhanced by planar styryl groups.

- Reactivity : Bromine offers moderate reactivity in Suzuki-Miyaura couplings, balancing stability and utility in synthesis.

Heterocyclic Analogues

1,4-Bis(imidazol-1-yl)benzene ()

- Structure : Benzene with imidazole rings at 1,4-positions.

- Key Interactions :

- O-H⋯N hydrogen bonds : Link imidazole and carboxylic acid groups (bond length: 2.608 Å, angle: 178°).

- C-H⋯O and π-π interactions : Stabilize 2D layers and 3D frameworks.

- Applications : Used in supramolecular gels and coordination polymers due to directional hydrogen bonding .

Comparison with (E)-1,4-Bis(-4-bromostyryl)benzene :

- Electronic Effects: Bromine’s electron-withdrawing nature contrasts with imidazole’s electron-rich N-donor sites.

- Structural Flexibility : Styryl groups in the brominated compound enforce rigidity, whereas imidazole allows conformational adaptability.

Carboxylate-Functionalized Derivatives

1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene ()

- Structure : Benzene with carboxy-oxo-propenyl substituents.

- Computational Insights: Polarizability: MP2/6-31G calculations predict high hyperpolarizability due to conjugated enone systems. Accuracy: Smaller basis sets (e.g., 6-31G) suffice for property prediction in π-extended systems .

Data Tables

Table 1: Structural and Interaction Comparison

Research Findings and Trends

- Halogen Effects : Bromine’s intermediate size and polarizability between chlorine and iodine balance reactivity and stability. Iodine derivatives favor stronger halogen bonding but suffer from lower thermal stability .

- Supramolecular Design : Rigid bromostyryl backbones enable predictable crystal packing, whereas flexible linkers (e.g., imidazole) allow adaptive frameworks .

- Computational Guidance : MP2/6-31G methods reliably model conjugation-dominated systems, aiding property prediction for brominated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.